molecular formula C13H13N3O2 B6280491 rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis CAS No. 82523-08-8

rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis

Cat. No. B6280491
CAS RN: 82523-08-8
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.3. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis involves the synthesis of the imidazo[4,5-c]pyridine ring system followed by the introduction of the carboxylic acid group at the 6-position of the ring. The stereochemistry at the 4- and 6-positions of the ring is controlled by the starting materials and reaction conditions.", "Starting Materials": [ "2-aminopyridine", "benzaldehyde", "ethyl acetoacetate", "ethyl cyanoacetate", "methyl 4-bromobenzoate", "sodium hydride", "sodium methoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 2-phenylimidazo[4,5-c]pyridine", "a. Condensation of 2-aminopyridine and benzaldehyde in ethanol to form 2-phenylimidazo[4,5-c]pyridine", "Step 2: Synthesis of ethyl 4-phenylimidazo[4,5-c]pyridine-3-carboxylate", "a. Alkylation of 2-phenylimidazo[4,5-c]pyridine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-phenylimidazo[4,5-c]pyridine-3-carboxylate", "Step 3: Synthesis of ethyl 4-phenylimidazo[4,5-c]pyridine-6-carboxylate", "a. Hydrolysis of ethyl 4-phenylimidazo[4,5-c]pyridine-3-carboxylate with sodium hydroxide to form ethyl 4-phenylimidazo[4,5-c]pyridine-3-carboxylic acid", "b. Decarboxylation of ethyl 4-phenylimidazo[4,5-c]pyridine-3-carboxylic acid with sodium hydroxide to form 4-phenylimidazo[4,5-c]pyridine", "c. Alkylation of 4-phenylimidazo[4,5-c]pyridine with methyl 4-bromobenzoate in the presence of sodium hydride to form ethyl 4-phenylimidazo[4,5-c]pyridine-6-carboxylate", "Step 4: Synthesis of rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis", "a. Reduction of ethyl 4-phenylimidazo[4,5-c]pyridine-6-carboxylate with sodium borohydride in the presence of acetic acid to form rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, trans", "b. Isomerization of rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, trans to rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis with acetic anhydride and hydrochloric acid", "c. Purification of rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis by recrystallization from dichloromethane" ] }

CAS RN

82523-08-8

Product Name

rac-(4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, cis

Molecular Formula

C13H13N3O2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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